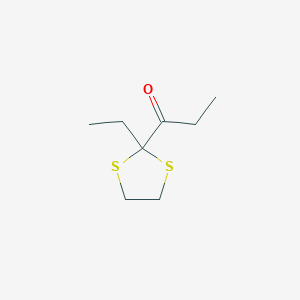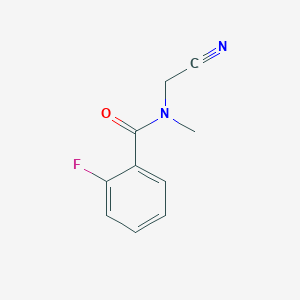![molecular formula C31H52O3 B14267205 3-[4-(Docosyloxy)phenyl]prop-2-enoic acid CAS No. 184719-46-8](/img/no-structure.png)
3-[4-(Docosyloxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Docosyloxy)phenyl]prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoids This compound is characterized by the presence of a docosyloxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Docosyloxy)phenyl]prop-2-enoic acid typically involves the esterification of docosanol with 4-hydroxycinnamic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, further ensures the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Docosyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
3-[4-(Docosyloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Docosyloxy)phenyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It also influences cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(Octyloxy)phenyl]prop-2-enoic acid
- 2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid
- 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-[4-(Docosyloxy)phenyl]prop-2-enoic acid is unique due to the presence of the docosyloxy group, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity and stability, making it suitable for various applications in research and industry.
Propriétés
| 184719-46-8 | |
Formule moléculaire |
C31H52O3 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
3-(4-docosoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-30-25-22-29(23-26-30)24-27-31(32)33/h22-27H,2-21,28H2,1H3,(H,32,33) |
Clé InChI |
YUVRCYWDZQDWLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
